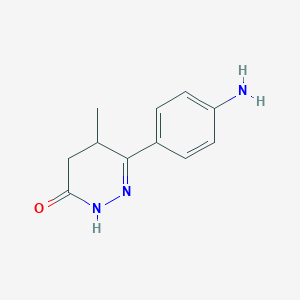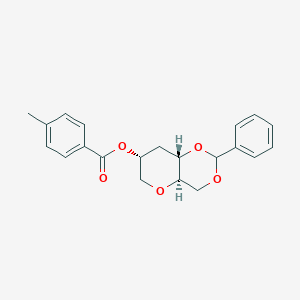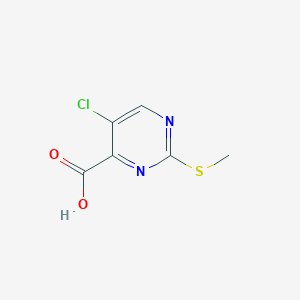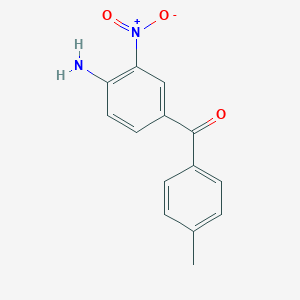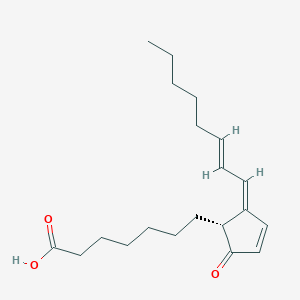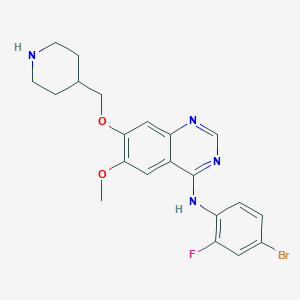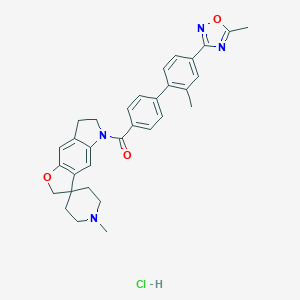
Phosphoramidite de 2’-OMe-ibu-G
Vue d'ensemble
Description
Applications De Recherche Scientifique
2’-OMe-G(ibu) Phosphoramidite is widely used in the synthesis of antisense oligonucleotides, small interfering RNA (siRNA), aptamers, and guide RNA (gRNA) for CRISPR applications. Its modifications confer nuclease resistance and improve binding affinity, making it valuable in therapeutic and diagnostic applications .
In the field of medicine, it is used to develop oligonucleotide-based therapies for various diseases, including genetic disorders and cancers. In biology, it aids in gene expression studies and the development of molecular probes. In industry, it is used in the production of high-fidelity synthetic oligonucleotides for research and commercial purposes .
Mécanisme D'action
The mechanism of action of 2’-OMe-G(ibu) Phosphoramidite involves its incorporation into synthetic oligonucleotides, where it enhances stability and binding affinity. The 2’-O-methyl modification increases resistance to nucleases, while the N2-isobutyryl group reduces off-target effects. These modifications result in more stable and specific interactions with target nucleic acids .
Orientations Futures
2’-OMe-ibu-G Phosphoramidite is likely to continue playing a crucial role in the synthesis of oligonucleotides for various research applications, including antisense, siRNA, aptamer, or gRNA-based research . Its use in producing synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages makes it particularly valuable .
Analyse Biochimique
Biochemical Properties
2’-OMe-ibu-G Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides
Cellular Effects
In the cellular context, 2’-OMe-ibu-G Phosphoramidite influences cell function by contributing to the synthesis of oligonucleotides . These oligonucleotides can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2’-OMe-ibu-G Phosphoramidite exerts its effects through its role in the synthesis of oligonucleotides It may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-OMe-G(ibu) Phosphoramidite typically involves the protection of the guanosine nucleoside at the 2’-hydroxyl group with a methyl group (2’-O-methylation) and the N2 position with an isobutyryl group. The 3’-hydroxyl group is then activated and coupled with a phosphoramidite group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of 2’-OMe-G(ibu) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically supplied in a powdered form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-OMe-G(ibu) Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is subsequently oxidized to a more stable phosphate triester .
Common Reagents and Conditions: Common reagents used in these reactions include tetrazole as an activator and iodine for oxidation. The reactions are typically carried out in anhydrous acetonitrile to maintain the reactivity of the phosphoramidite group .
Major Products: The major products formed from these reactions are synthetic oligonucleotides with enhanced stability and hybridization properties due to the presence of the 2’-O-methyl and N2-isobutyryl modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2’-O-Methyl-adenosine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
- 2’-O-Methyl-cytidine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
- 2’-O-Methyl-uridine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
- 2’-O-Methoxyethyl-guanosine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
Uniqueness: Compared to other similar compounds, 2’-OMe-G(ibu) Phosphoramidite offers a unique combination of 2’-O-methyl and N2-isobutyryl modifications, which provide enhanced nuclease resistance and reduced off-target effects. This makes it particularly suitable for applications requiring high stability and specificity .
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRDHRZUOZNWDJ-MLLDKZSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578927 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150780-67-9 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



